molecular formula C10H9BrN2 B13675291 7-Bromo-8-methylquinolin-2-amine

7-Bromo-8-methylquinolin-2-amine

Cat. No.: B13675291
M. Wt: 237.10 g/mol
InChI Key: DSWOYGSTRCQKJO-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 8th position, and an amine group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinolin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 8-methylquinolin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Another approach involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 8-methylquinolin-2-amine is reacted with a brominating agent in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

7-Bromo-8-methylquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-methylquinolin-8-amine
  • 8-Bromo-7-methylquinolin-2-amine
  • 6-Bromo-8-methylquinolin-2-amine

Uniqueness

7-Bromo-8-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the methyl group at the 8th position enhances its reactivity and potential for functionalization compared to other quinoline derivatives .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-8-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

DSWOYGSTRCQKJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)N)Br

Origin of Product

United States

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